molecular formula C21H19N3O4S B10810845 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B10810845
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: YEPCABPOALORCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one (CAS: 439947-46-3) is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a furan-2-ylcarbonyl group, a 5-methyl-1,3,4-thiadiazole moiety, and a 4-(propan-2-yl)phenyl group. Its IUPAC name reflects its complex architecture: the 1,5-dihydro-2H-pyrrol-2-one backbone is functionalized at positions 1, 3, 4, and 5 with distinct heterocyclic and aromatic substituents .

Eigenschaften

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-11(2)13-6-8-14(9-7-13)17-16(18(25)15-5-4-10-28-15)19(26)20(27)24(17)21-23-22-12(3)29-21/h4-11,17,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCABPOALORCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by multiple functional groups that may confer significant biological activities. This article reviews its structural characteristics, biological activities, and potential therapeutic applications based on available literature and research findings.

Structural Characteristics

The compound's molecular formula is C19H15N3O4SC_{19}H_{15}N_{3}O_{4}S, and it features a furan ring, a hydroxyl group, and a thiadiazole moiety. These structural elements are known to influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into similar compounds has revealed a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing thiadiazole or furan rings often exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The presence of the thiadiazole moiety is linked to anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in vitro. For example, certain thiadiazole derivatives have been reported to induce apoptosis in breast cancer cells by targeting specific pathways .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, indicating potential for developing new antifungal agents .

CompoundTarget MicroorganismMIC (μg/mL)
Thiadiazole Derivative AS. aureus32
Thiadiazole Derivative BE. coli42
Thiadiazole Derivative CC. albicans38

Anticancer Activity

In vitro studies have shown that compounds similar to our target molecule can inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. For example, one study reported IC50 values for related compounds ranging from 18 μM to 57.3 μM against human breast cancer cell lines .

Case Studies

  • Case Study on Anticancer Properties : A specific derivative was tested against MCF-7 breast cancer cells and exhibited significant inhibition of cell viability at concentrations as low as 10 μM. The mechanism involved PARP inhibition and subsequent activation of apoptotic pathways .
  • Case Study on Antimicrobial Efficacy : In another study, a series of thiadiazole derivatives were synthesized and tested against various pathogens. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa with zones of inhibition reaching up to 19 mm at certain concentrations .

Wissenschaftliche Forschungsanwendungen

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, focusing on scientific research findings, synthesis methodologies, and case studies.

Structural Characteristics

The compound features a complex arrangement of functional groups:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Thiadiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine structure : Enhances stability and may influence pharmacokinetic properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. The presence of the thiadiazole group in the compound is linked to enhanced antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development .

Anticancer Activity

Compounds containing furan and thiadiazole rings have demonstrated significant anticancer properties. The unique combination of these heterocycles in the target compound may enhance its ability to interact with cancer cell pathways, leading to apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Similar compounds have been tested against various enzymes, revealing potential applications in drug design targeting specific pathways involved in diseases such as cancer and bacterial infections .

Multi-step Synthesis

A common approach involves the multi-step synthesis starting from readily available precursors. Key steps typically include:

  • Formation of the furan ring : Utilizing furan derivatives as starting materials.
  • Thiadiazole synthesis : Employing cyclization reactions involving hydrazine derivatives.
  • Pyrrolidine formation : Achieved through condensation reactions with carbonyl compounds.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for enhancing yield and purity. For instance, using solvents like ethanol or dimethylformamide can significantly affect the reaction kinetics and product formation.

Case Study 1: Antimicrobial Testing

In a recent study published in a peer-reviewed journal, derivatives of the target compound were tested against various bacterial strains. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiadiazole moiety could enhance efficacy .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of similar pyrrolidine derivatives. The study employed cell line assays to evaluate cytotoxicity against breast cancer cells. The findings revealed that compounds with structural similarities exhibited IC50 values in the micromolar range, indicating potential for further development into therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of 1,5-dihydro-2H-pyrrol-2-one derivatives. Key analogues include:

Compound Name Substituent Variations Key Features
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-methylphenyl (p-tolyl) at position 5 Nearly identical to the target compound but lacks the isopropyl group
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 4-hydroxy-3-methoxyphenyl at position 5; 3-methoxypropyl at position 1 Enhanced polarity due to hydroxyl and methoxy groups
4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one Pyridin-3-yl at position 5; 5-methylisoxazole at position 1 Increased solubility due to pyridine ring
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl and triazole substituents Planar conformation with perpendicular fluorophenyl groups

Key Observations :

  • The 4-(propan-2-yl)phenyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like methyl or methoxy groups .
  • Fluorinated analogues (e.g., ) exhibit distinct conformational behaviors due to fluorine’s electronegativity, which may influence crystallinity and solubility.

Yield Comparison :

  • Thiadiazole derivatives (e.g., target compound): 60–75% yield .
  • Fluorinated pyrazol-thiazole hybrids (e.g., ): 85–90% yield due to optimized crystallization from dimethylformamide.

Spectroscopic and Electronic Properties

Nuclear Magnetic Resonance (NMR) and computational analyses highlight key differences:

  • NMR Shifts :
    • The 3-hydroxy proton in the target compound resonates at δ 12.1–12.3 ppm (broad singlet), similar to analogues .
    • Aromatic protons in the 4-(propan-2-yl)phenyl group show upfield shifts (δ 6.8–7.1 ppm) compared to electron-withdrawing substituents (e.g., fluorophenyl: δ 7.3–7.6 ppm) .
  • Electrostatic Potential (ESP): Multiwfn analysis () predicts that the isopropyl group in the target compound creates a localized hydrophobic region, whereas polar substituents (e.g., hydroxyl in ) enhance ESP polarity.

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via cyclization reactions involving substituted pyrrol-2-one precursors. For example, demonstrates that 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives are synthesized by base-assisted cyclization of ketones with aryl amines or phenols. Key parameters include:

  • Solvent selection : Ethanol or glacial acetic acid (for reflux conditions) .
  • Reaction time : 6–8 hours under reflux to ensure completion .
  • Purification : Recrystallization from DMF–EtOH (1:1) improves purity .

Q. Table 1: Representative Yields and Conditions

Starting MaterialProduct YieldMelting Point (°C)Key Conditions
5-Hydroxy-3,5-diphenyl derivative63%138.1–140.6Ethanol reflux, 6 hours
5-(4-Chlorophenyl) derivative46%209.0–211.9Glacial acetic acid, 8 hours

Optimization tips:

  • Use TLC to monitor reaction progress .
  • Adjust substituent electronics (e.g., electron-withdrawing groups on aryl rings) to enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., thiadiazole protons at δ 2.4–3.1 ppm, furan protons at δ 6.8–7.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₈N₃O₄S: 428.1024; observed: 428.1026) .

Q. Table 2: Key Spectral Signatures

TechniqueCritical Peaks/DataFunctional Group Assignment
FT-IR1685 cm⁻¹ (C=O stretch)Pyrrol-2-one carbonyl
¹H NMRδ 6.85 (d, J=3.5 Hz, 1H)Furan proton
¹³C NMRδ 162.4 (C=O)Thiadiazole-linked carbonyl

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Quantum chemical analysis (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. used DFT at the B3LYP/6-311++G(d,p) level to predict charge distribution in similar pyrrol-2-one derivatives .
  • Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina. For example, docked a related compound into the active site of cyclooxygenase-2 (COX-2) to predict binding affinity .

Q. Recommendations :

  • Compare computed vibrational spectra with experimental FT-IR/Raman to validate structural models .
  • Use molecular dynamics simulations to assess stability of ligand-protein complexes.

Q. How should researchers address contradictions in spectroscopic or synthetic data?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., reports melting points varying by substituents).
  • Reaction byproducts : Unoptimized conditions may yield side products (e.g., incomplete cyclization).

Q. Resolution strategies :

  • Cross-validation : Use complementary techniques (e.g., XRD with NMR) to confirm structure .
  • Reproducibility checks : Repeat reactions under inert atmospheres to rule out oxidation .
  • Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values to resolve ambiguities .

Q. What approaches are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Substituent variation : Modify the furan, thiadiazole, or isopropylphenyl groups to assess impact on bioactivity. shows that electron-withdrawing substituents (e.g., Cl) lower yields but enhance thermal stability .
  • Biological assays : Pair synthetic derivatives with enzymatic or cellular assays (e.g., antimicrobial or anticancer screens).
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical binding moieties .

Q. Table 3: SAR Design Template

Position ModifiedSubstituent ExampleObserved Effect (Hypothetical)
Thiadiazole (R₁)Methyl → EthylAlters solubility
Furan (R₂)H → NitroEnhances electrophilicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.